molecular formula C27H28N2O2 B3014881 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-25-6

4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B3014881
M. Wt: 412.533
InChI Key: DVTDZPPDZPOTPE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be studied.


Scientific Research Applications

Synthesis and Reactions

Research has explored the reactions of quinoxaline derivatives, including 3-methyl-2(1H)quinoxalinone, with various halides and benzoyl chloride, leading to a range of substituted quinoxalinones. These reactions form the basis for further modifications and applications of compounds like 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).

Biocatalytic Synthesis

An innovative approach to synthesize quinoxalinones involved using lemon juice as a solvent and catalyst, demonstrating a more environmentally friendly method. This strategy indicates potential for sustainable synthesis practices in creating compounds like 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (Petronijević et al., 2017).

Anticancer Activity

Certain quinoxaline derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activity. This research area opens up possibilities for the use of 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in developing new cancer treatments (Zarranz, Jaso, Aldana, & Monge, 2004).

Photoinduced Reactions

Studies on photochemical reactions of related quinazolinone compounds, involving processes like photoinduced elimination, suggest potential applications in photochemistry and material science for 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (Cabrera-Rivera et al., 2012).

Aldose Reductase Inhibitory Activity

Compounds in the quinoxalinone family have been investigated for their inhibitory activity against aldose reductase, a key enzyme in the diabetic complications pathway. This suggests potential therapeutic applications for 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in managing diabetes-related conditions (Sarges & Lyga, 1988).

Antimicrobial Properties

Synthesis and screening of quinoxalinone derivatives for antimicrobial activity indicate the potential of 4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone in developing new antimicrobial agents (Ali et al., 2000).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Appropriate safety measures for handling and disposing of the compound are also detailed.


Future Directions

This involves suggesting further studies that could be conducted on the compound. This could include developing new synthetic routes, studying new reactions, or investigating new applications of the compound.


I hope this general outline is helpful. If you have a different compound that is well-studied, I would be happy to help analyze it.


properties

IUPAC Name

4-benzoyl-1-[(4-tert-butylphenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-19-25(30)28(18-20-14-16-22(17-15-20)27(2,3)4)23-12-8-9-13-24(23)29(19)26(31)21-10-6-5-7-11-21/h5-17,19H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTDZPPDZPOTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

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